Methenamine thiocyanate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
72952-09-1 |
|---|---|
Molecular Formula |
C7H13N5S |
Molecular Weight |
199.28 g/mol |
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;thiocyanic acid |
InChI |
InChI=1S/C6H12N4.CHNS/c1-7-2-9-4-8(1)5-10(3-7)6-9;2-1-3/h1-6H2;3H |
InChI Key |
KVQREULTCKEKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.C(#N)S |
Related CAS |
72952-09-1 |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Methenamine Thiocyanate Compounds
Single Crystal X-ray Diffraction Studies
Comprehensive searches of chemical and crystallographic databases for single-crystal X-ray diffraction data on the specific compound "methenamine thiocyanate" have not yielded a dedicated structural report for this simple salt. The scientific literature contains extensive research on coordination complexes and co-crystals where methenamine (B1676377) (also known as hexamethylenetetramine) and the thiocyanate (B1210189) anion are present as ligands or counter-ions. However, a definitive crystal structure of the straightforward salt, (C₆H₁₂N₄H)⁺(SCN)⁻ or a simple adduct, has not been located in the searched resources.
For instance, studies on complex compounds such as diaquabis(hexamethylenetramine-κN)bis(thiocyanato-κN)cobalt(II)–hexamethylenetetramine–acetonitrile (B52724) (1/2/2) provide insight into the behavior of these components in a crystalline environment. In this particular cobalt complex, hexamethylenetetramine acts as a ligand, coordinating to the cobalt ion through one of its nitrogen atoms. Similarly, the thiocyanate group is also directly bonded to the metal center. While this demonstrates the potential interactions, it does not provide the specific crystallographic parameters for the simple salt of this compound.
Without a solved crystal structure for this compound, the determination of its crystal system, space group, and precise unit cell dimensions remains unconfirmed.
Determination of Crystal Systems and Space Groups
As no specific single-crystal X-ray diffraction data for this compound is available, the crystal system and space group for this compound have not been determined. The arrangement of the methenamine cation and the thiocyanate anion in a crystal lattice would dictate these fundamental crystallographic parameters.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
A detailed analysis of bond lengths, bond angles, and torsion angles is contingent on the successful determination of the crystal structure. As this information is not available for this compound, a quantitative description of its internal molecular geometry from experimental crystallographic data cannot be provided.
Elucidation of Molecular Geometry and Coordination Environment
The molecular geometry of the methenamine cation is expected to be a rigid adamantane-like cage structure. The thiocyanate anion is linear. In a hypothetical crystal structure of this compound, the "coordination environment" would refer to the immediate arrangement of thiocyanate anions around the methenamine cation and vice versa, governed by electrostatic interactions and hydrogen bonding. The specifics of this environment are unknown without experimental data.
Examination of Linkage Isomerism in Thiocyanate Binding
Linkage isomerism in the thiocyanate ligand (binding through the nitrogen to form isothiocyanate, or through the sulfur to form thiocyanate) is a key feature in coordination chemistry. In the context of a simple salt like this compound, the thiocyanate exists as a free anion, and therefore, the concept of linkage isomerism related to metal binding is not directly applicable. The interaction would primarily be ionic and through hydrogen bonds.
Supramolecular Architecture and Intermolecular Interactions
While the precise supramolecular architecture of this compound is not known, it can be inferred that the crystal packing would be heavily influenced by intermolecular forces, particularly hydrogen bonding.
Formation of 2D and 3D Supramolecular Frameworks
The array of non-covalent interactions present in this compound and related systems facilitates the construction of intricate two-dimensional (2D) and three-dimensional (3D) supramolecular frameworks. In the co-crystal of methenamine and 2,4-dinitrophenol (B41442), O-H···N and N-H···O hydrogen bonds link the constituent molecules into one-dimensional chains. These chains are further interconnected by C-H···O and C-H···N hydrogen bonds, along with π-π stacking interactions between the 2,4-dinitrophenol rings, to form a robust 3D supramolecular structure.
In coordination polymers, the interplay between the organic ligand (methenamine), the metal center, and the thiocyanate anion can lead to extended networks. For example, in a cadmium-methenamine-thiocyanate coordination polymer, methenamine acts as a bridging ligand, forming polymeric cationic chains. These chains are then linked with anionic chains of bridged thiocyanate and cadmium centers through O-H···S and C-H···S hydrogen bonds, resulting in a complex three-dimensional supramolecular network. Similarly, in other hybrid materials, N-H···Cl hydrogen bonds between protonated methenamine cations and inorganic anions are fundamental in building up 3D frameworks.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystalline solids. This method allows for the partitioning of crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal electron density. The corresponding 2D fingerprint plots provide a summary of the intermolecular contacts, highlighting the relative contributions of different interaction types.
For a cocrystal of methenamine with 2,4-dinitrophenol, Hirshfeld surface analysis revealed that H···O/O···H contacts are the most significant, accounting for 31.7% of the total interactions. This is followed by H···H (28.4%), C···H/H···C (10.9%), N···H/H···N (8.5%), and O···C/C···O (6.1%) contacts. In a different system, a hybrid material composed of protonated methenamine cations and a chlorocadmate(II) anion, the analysis showed that H···Cl/Cl···H interactions were predominant at 54.4%, followed by H···H (24.3%) and H···O/O···H (11.8%) contacts. These analyses underscore the importance of hydrogen bonding and van der Waals forces in the crystal packing of methenamine-containing compounds.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Methenamine-Containing Compounds
| Interaction Type | Methenamine/2,4-dinitrophenol Cocrystal (%) | (C6H13N4)2[CdCl4]·H2O (%) |
|---|---|---|
| H···O/O···H | 31.7 | 11.8 |
| H···H | 28.4 | 24.3 |
| C···H/H···C | 10.9 | N/A |
| N···H/H···N | 8.5 | N/A |
| O···C/C···O | 6.1 | N/A |
| H···Cl/Cl···H | N/A | 54.4 |
Spectroscopic Investigations
Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Mode
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound systems and elucidating the coordination modes of the thiocyanate ion. The IR spectrum of methenamine itself is characterized by C-N stretching vibrations in the 1250-1000 cm⁻¹ region and C-H stretching vibrations between 2950-2850 cm⁻¹.
In co-crystals, such as with 2,4-dinitrophenol, a broad band in the 3400–2500 cm⁻¹ range is indicative of O-H···N and N-H···O hydrogen bonding interactions. For the thiocyanate ion, the position of the C≡N stretching vibration is particularly informative. A strong, sharp band around 2050 cm⁻¹ typically indicates a terminally N-bonded thiocyanate, while bridging thiocyanate ligands may show bands at higher frequencies. In a complex with a chlorocadmate(II) anion, C-H stretching vibrations of the methenamine cation are observed in the 3000–2800 cm⁻¹ range, and bands from 1400–1000 cm⁻¹ are attributed to C–N stretching and CH₂ bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. Methenamine itself does not have significant absorption in the UV-Vis range. However, in systems where methenamine is combined with a chromophore, such as in a co-crystal with 2,4-dinitrophenol, the UV-Vis spectrum is dominated by the electronic transitions of the chromophoric moiety. For this particular co-crystal in a methanol (B129727) solution, two absorption bands are observed at 260 nm and 360 nm, which are attributed to the π–π* and n–π* transitions of the 2,4-dinitrophenol, respectively. The thiocyanate ion itself can be detected by UV-Vis spectrophotometry, often through the formation of colored complexes, such as the iron(III)-thiocyanate complex, which exhibits strong absorbance.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, HPLC-MS/MS) for Compositional Analysis
Mass spectrometry and its hyphenated techniques serve as powerful tools for the structural elucidation and compositional analysis of this compound. These methods provide detailed information about the molecular weight and fragmentation patterns of the constituent ions, methenamine (C₆H₁₂N₄) and thiocyanate (SCN⁻).
In the analysis of this compound, the technique would typically involve ionization of the compound, leading to the separation of the methenamine cation and the thiocyanate anion. The subsequent fragmentation of the methenamine cation in the mass spectrometer provides a characteristic fingerprint.
Electron ionization mass spectrometry (EI-MS) of methenamine reveals a complex fragmentation pattern due to its cage-like structure. The molecular ion peak ([C₆H₁₂N₄]⁺˙) is observed, and subsequent fragmentation involves the loss of various neutral fragments, leading to a series of smaller amine- and imine-containing cations. High-resolution mass spectrometry (HRMS) can be employed to determine the exact masses of these fragments, confirming their elemental composition.
Gas chromatography-mass spectrometry (GC-MS) can be utilized for the analysis of the volatile components of this compound, primarily the methenamine moiety. The sample would be thermally vaporized in the gas chromatograph and then introduced into the mass spectrometer for analysis.
Liquid chromatography-mass spectrometry (LC-MS), particularly with techniques like HPLC-MS/MS, is well-suited for the analysis of the ionic components in solution. In this case, the methenamine cation and thiocyanate anion can be separated chromatographically before being introduced into the mass spectrometer. This allows for the sensitive detection and quantification of both ions. Derivatization of the thiocyanate anion is often employed to enhance its detection by LC-MS.
Interactive Data Table: Major Mass Fragments of Methenamine
| m/z | Proposed Fragment | Relative Intensity |
| 140 | [C₆H₁₂N₄]⁺ (Molecular Ion) | High |
| 112 | [C₅H₁₀N₃]⁺ | Moderate |
| 98 | [C₄H₈N₃]⁺ | Moderate |
| 85 | [C₃H₅N₃]⁺ | Moderate |
| 71 | [C₃H₅N₂]⁺ | Moderate |
| 57 | [C₂H₃N₂]⁺ | High |
| 42 | [CH₂N₂]⁺ | Very High |
Thermal Decomposition Studies
Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for understanding the thermal stability and decomposition pathways of this compound. These studies provide insights into the temperature ranges at which the compound degrades and the nature of the decomposition products.
The thermal decomposition of this compound is expected to be a multi-stage process, influenced by the individual decomposition characteristics of methenamine and the thiocyanate anion.
Methenamine is known to sublime with some decomposition at atmospheric pressure. Its thermal decomposition in an inert atmosphere typically begins at temperatures above 200°C and yields a variety of products, including ammonia (B1221849) (NH₃) and formaldehyde (B43269) (CH₂O) at lower temperatures, and hydrogen cyanide (HCN) and various nitrogen-containing organic compounds at higher temperatures.
The thermal stability of the thiocyanate anion depends on the counter-ion. Generally, upon heating, thiocyanate salts can decompose to form a mixture of products, which may include sulfur-containing gases like hydrogen sulfide (B99878) (H₂S) and carbon disulfide (CS₂), as well as nitrogen-containing compounds.
A comprehensive thermal analysis of this compound would likely reveal an initial endothermic event corresponding to sublimation and melting, followed by a series of exothermic decomposition steps. The decomposition profile would be a composite of the breakdown of both the methenamine and thiocyanate moieties. Evolved gas analysis (EGA), often coupled with TGA (TGA-MS or TGA-FTIR), would be instrumental in identifying the gaseous products released during decomposition at different temperatures.
Interactive Data Table: Potential Thermal Decomposition Products of this compound
| Temperature Range | Likely Decomposition Products from Methenamine | Likely Decomposition Products from Thiocyanate |
| 200-300°C | Ammonia (NH₃), Formaldehyde (CH₂O) | Isomerization to isothiocyanate, release of sulfur oxides (SOx) in air |
| 300-500°C | Hydrogen Cyanide (HCN), Methane (CH₄), various amines | Hydrogen Sulfide (H₂S), Carbon Disulfide (CS₂), Cyanogen ((CN)₂) |
| >500°C | Nitrogen (N₂), Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Further breakdown to elemental sulfur, nitrogen, and carbonaceous residue |
Coordination Chemistry Principles Applied to Methenamine Thiocyanate Systems
Ligand Properties of Hexamethylenetetramine (HMTA)
Hexamethylenetetramine, also known as methenamine (B1676377), is a heterocyclic organic compound with a unique cage-like structure. at.ua Its utility as a ligand in coordination chemistry stems from the presence of four potential donor nitrogen atoms.
Nitrogen Donor Sites and Steric Considerations in Complexation
HMTA possesses four nitrogen atoms at the bridgehead positions of its adamantane-like cage, each with a lone pair of electrons available for coordination with metal ions. at.uamatthey.com These four nitrogen donor sites are chemically and sterically equivalent. ias.ac.in The rigid, cage-like geometry of the HMTA molecule is a critical factor in its coordination behavior. at.uaias.ac.in The lone pairs on the nitrogen atoms point outwards, away from the center of the molecule. ias.ac.in
A significant constraint in the complexation of HMTA is steric hindrance. The molecule's geometry prevents the simultaneous coordination of more than one nitrogen atom to the same metal ion. ias.ac.in This inherent structural feature means that HMTA cannot function as a chelating agent. Furthermore, the coordination mode adopted by HMTA can be influenced by the steric bulk of other co-ligands present in the coordination sphere. nih.gov In some instances, particularly in aqueous media, HMTA may not coordinate directly to the metal center at all, but instead form hydrogen bonds with coordinated water molecules. jocpr.com
Chelating vs. Bridging Modes of HMTA in Coordination Compounds
Due to its rigid structure, HMTA is geometrically incapable of acting as a chelating ligand, which requires two or more donor atoms to bind to a single central metal atom to form a ring. ias.ac.in Instead, HMTA exhibits other coordination modes. It can act as a monodentate ligand , where only one of its four nitrogen atoms binds to a metal center. at.uaresearchgate.net
More commonly, HMTA functions as a bridging ligand , linking two or more metal centers. at.uamatthey.com In its most frequent bridging mode, it acts as a bidentate ligand, connecting two metal atoms to form dinuclear or polymeric structures. ias.ac.in By utilizing more of its nitrogen sites, HMTA can also act as a tri- and even tetradentate bridging ligand, leading to the assembly of complex multinuclear clusters and three-dimensional coordination polymers. ias.ac.innih.govresearchgate.net A key structural aspect is that the chair configuration of the uncoordinated HMTA molecule is retained in all of these complexes. ias.ac.in
| Coordination Mode | Description | Structural Outcome |
| Monodentate | One nitrogen atom coordinates to a single metal ion. at.ua | Terminal ligand on a metal complex. |
| Bidentate (Bridging) | Two nitrogen atoms coordinate to two different metal ions. ias.ac.in | Dinuclear complexes, 1D polymeric chains. at.ua |
| Tridentate (Bridging) | Three nitrogen atoms coordinate to three different metal ions. nih.gov | Multinuclear complexes, 2D or 3D networks. |
| Tetradentate (Bridging) | All four nitrogen atoms coordinate to four different metal ions. nih.govnih.gov | Complex 3D coordination polymers. |
| Outer-sphere / H-bonding | HMTA does not coordinate directly to the metal but interacts via hydrogen bonds with other coordinated ligands (e.g., aqua ligands). jocpr.com | Supramolecular assemblies. |
Ligand Properties of Thiocyanate (B1210189) (SCN⁻)
The thiocyanate anion (SCN⁻) is a versatile pseudohalide ligand that plays a crucial role in the structure of coordination compounds due to its ability to coordinate in multiple ways. wikipedia.org
Ambidentate Nature: N-Coordination (Isothiocyanate) vs. S-Coordination (Thiocyanate)
Thiocyanate is a classic example of an ambidentate ligand , as it possesses two distinct donor atoms, nitrogen and sulfur, through which it can bind to a metal center. fiveable.mealevelchemistry.co.ukbyjus.com This property gives rise to linkage isomerism. wikipedia.org
N-Coordination (Isothiocyanate): When coordination occurs through the nitrogen atom, the ligand is termed isothiocyanate, and the linkage is represented as M–NCS. adichemistry.comvedantu.com The geometry of this bond is typically linear or nearly linear, with an M–N–C angle approaching 180°. wikipedia.org
S-Coordination (Thiocyanate): When coordination occurs through the sulfur atom, the ligand is referred to as thiocyanate, with the linkage shown as M–SCN. adichemistry.comvedantu.com This bonding mode results in a bent geometry, with a typical M–S–C angle of around 100°. wikipedia.org
The choice between these two coordination modes is not random and can be predicted with considerable accuracy using principles such as the Hard-Soft Acid-Base theory.
Application of Hard-Soft Acid-Base (HSAB) Theory in Determining Thiocyanate Coordination Mode
The Hard-Soft Acid-Base (HSAB) theory is a key principle used to rationalize the preferred bonding site of the thiocyanate ligand. slideshare.net The theory posits that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. adichemistry.comuci.edu
In the thiocyanate ion, the nitrogen atom is considered a hard base , while the sulfur atom is a soft base . adichemistry.com Consequently, the nature of the metal ion (the Lewis acid) dictates the coordination mode:
Hard Acids: Hard metal ions (class A metals), such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Zn(II), preferentially bind to the hard nitrogen donor atom, forming isothiocyanate (N-bonded) complexes. wikipedia.orgwikipedia.orgtamu.edu
Soft Acids: Soft metal ions (class B metals), such as Ag(I), Hg(II), and Pt(II), favor coordination with the soft sulfur donor atom, resulting in thiocyanate (S-bonded) complexes. wikipedia.orgwikipedia.orgtamu.edu
While HSAB theory is a powerful predictive tool, other factors such as steric effects, solvent, and reaction kinetics can sometimes influence the resulting isomer. wikipedia.orgwikipedia.org
| Metal Ion (Lewis Acid) | HSAB Classification | Preferred Donor Atom (Lewis Base) | Resulting Complex |
| Co(II), Ni(II), Zn(II) | Hard / Borderline | Nitrogen (Hard) | Isothiocyanate (M-NCS) wikipedia.org |
| Cr(III), Fe(III) | Hard | Nitrogen (Hard) | Isothiocyanate (M-NCS) wikipedia.org |
| Ag(I), Hg(II) | Soft | Sulfur (Soft) | Thiocyanate (M-SCN) tamu.edu |
| Pt(II), Pd(II) | Soft | Sulfur (Soft) | Thiocyanate (M-SCN) wikipedia.orgadichemistry.com |
Bridging Coordination Modes of Thiocyanate in Polymeric Structures
Beyond its terminal monodentate coordination, the thiocyanate ligand is highly effective as a bridging ligand , capable of linking two or even three metal centers simultaneously. wikipedia.orgbyjus.com This ability is fundamental to the construction of coordination polymers with extended one-, two-, or three-dimensional networks. tandfonline.comtandfonline.com
The most common bridging mode is the end-to-end bridge (μ-1,3-SCN), where the nitrogen atom coordinates to one metal center and the sulfur atom coordinates to another (M–NCS–M'). tandfonline.com Another observed mode is the end-on bridge (μ-1,1-SCN), where the sulfur atom bridges two metal ions. tandfonline.com In more complex structures, different bridging modes can coexist, leading to intricate polymeric architectures. elsevierpure.commdpi.com For example, a coordination polymer of cadmium(II) has been reported where both HMTA and thiocyanate anions act as bridging ligands, linking metal centers to form a 2D planar structure. nih.gov
Metal-Methenamine-Thiocyanate Complexes and Coordination Polymers
The combination of methenamine (hexamethylenetetramine, HMTA) and the thiocyanate anion (SCN⁻) in coordination chemistry gives rise to a diverse array of metal complexes and coordination polymers. HMTA, with its cage-like, tetrahedral structure and four potential nitrogen donor sites, can act as a versatile node, while the ambidentate nature of the thiocyanate ligand—capable of coordinating through either its nitrogen (isothiocyanate) or sulfur (thiocyanate) atom, or bridging metal centers—provides remarkable flexibility in constructing intricate architectures. This section explores the synthesis, structure, and underlying chemical principles of these systems.
Synthesis and Structural Characterization of Specific Metal Complexes (e.g., Strontium(II), Cadmium(II), Cobalt(II), Copper(II) with HMTA/Thiocyanate Ligands)
The synthesis of metal-methenamine-thiocyanate complexes typically involves the reaction of a soluble metal salt with potassium or ammonium (B1175870) thiocyanate and HMTA in an aqueous or alcoholic solution. The resulting structures are highly dependent on the metal ion's coordination geometry, the metal-to-ligand ratio, and the reaction conditions.
Strontium(II) Complexes: A strontium(II) thiocyanate complex templated by hexamethylenetetramine, [Sr(H₂O)₆(SCN)₂]·2HMTA, has been synthesized and characterized. northeastern.edu In this structure, the strontium ion does not directly coordinate with HMTA. Instead, the complex consists of [Sr(H₂O)₆(SCN)₂] units where the HMTA molecules are present as guests in the crystal lattice, linked through hydrogen bonds. northeastern.edu The strontium cation is coordinated by six water molecules and two N-bonded thiocyanate anions. northeastern.edu
Cadmium(II) Complexes: Cadmium(II) readily forms coordination polymers with mixed thiocyanate and HMTA ligands. A notable example is the 2D coordination polymer [Cd(SCN)₂(hmt)₁/₂(H₂O)]₂·H₂O. nih.govepa.gov In this complex, the Cd(II) atom exhibits a distorted octahedral environment with a donor set of N₃S₂O. nih.govepa.gov The structure features hexagonal metallocyclic rings, [Cd₆(SCN)₈(hmt)₂], formed by bridging HMTA and thiocyanate ligands. nih.govepa.gov These 2D layers are further assembled into a 3D supramolecular structure through hydrogen-bonding interactions. nih.govepa.gov The dimensionality of cadmium(II)-HMTA coordination polymers can vary, with several 1D polymeric structures also reported. researchgate.net
Cobalt(II) Complexes: Cobalt(II) thiocyanate systems with HMTA often result in discrete molecular complexes rather than extended coordination polymers, as the thiocyanate anions tend to be terminal. iucr.org A representative compound, [Co(NCS)₂(H₂O)₂(C₆H₁₂N₄)₂]·2C₆H₁₂N₄·2C₂H₃N, features Co²⁺ cations in a distorted octahedral coordination. nih.govnih.gov The cobalt center is coordinated by two N-bonded thiocyanate anions, two water molecules, and two HMTA ligands. nih.govnih.gov These discrete complexes are connected into a three-dimensional network via extensive O-H···N, C-H···N, and C-H···S hydrogen bonds involving the solvate HMTA and acetonitrile (B52724) molecules. nih.gov The reaction of cobalt(II) thiocyanate with HMTA in ethanol (B145695) can also yield different discrete complexes, such as [Co(NCS)₂(C₆H₁₂N₄)₂(C₂H₆O)₂] and [Co(NCS)₂(C₂H₆O)₄]·2C₆H₁₂N₄, where ethanol molecules participate in the coordination sphere. iucr.org
| Selected Cobalt(II) Complex Bond Lengths (Å) nih.gov | |
| Bond | Length (Å) |
| Co1—O1 | 2.105 (2) |
| Co1—N1 (NCS) | 2.096 (2) |
| Co1—N11 (HMTA) | 2.185 (2) |
Copper(II) Complexes: Copper(II) complexes with thiocyanate are known to form a variety of coordination polymers, where the thiocyanate ion often acts as a bridging ligand. tandfonline.com For instance, in the 1D polymeric chain of [Cu(Py)₂(SCN)₂]n, adjacent copper centers are bridged by two SCN⁻ ions. tandfonline.com While specific research focusing solely on Cu(II)-HMTA-thiocyanate systems is less common, the principles from related structures suggest potential for forming 1D, 2D, or 3D polymers. The magnetic properties of such complexes are of significant interest, with bridging ligands mediating either ferromagnetic or antiferromagnetic interactions between Cu(II) centers. researchgate.netresearchgate.net For example, studies on related hexamine copper(II) polymers show that magnetic coupling constants can be tuned based on the structural parameters of the bridging ligands. rsc.org
| Selected Copper(II) Complex Bond Lengths (Å) and Angles (°) tandfonline.com | |
| Parameter | Value |
| Cu(1)—N(1) (pyridine) | 2.045 (3) |
| Cu(1)—N(3) (thiocyanate) | 1.944 (3) |
| N(3)—C(11)—S(1) | 179.0 (3) |
| N(1)—Cu(1)—N(2) | 178.06 |
Self-Assembly Mechanisms in Coordination Polymer Formation
The formation of metal-methenamine-thiocyanate coordination polymers is a classic example of coordination-driven self-assembly. This process relies on the spontaneous organization of molecular components into ordered, larger-scale structures through the formation of coordination bonds. rsc.org Several factors govern the final architecture of the assembled network.
The primary driving forces are the noncovalent interactions, including metal coordination, hydrogen bonding, and van der Waals forces. rsc.org The geometry and connectivity of the final structure are directed by:
The Metal Ion: The preferred coordination number and geometry of the metal ion (e.g., tetrahedral, octahedral) dictate the local arrangement of ligands. mdpi.com
The Ligands: HMTA can act as a terminal ligand or, more commonly, as a bi-, tri-, or tetra-dentate bridging ligand, connecting multiple metal centers to form multi-dimensional networks. nih.gov The thiocyanate anion's versatility is crucial; it can act as a terminal N-bonded (isothiocyanate) or S-bonded (thiocyanate) ligand, or as a bridging µ-1,3-SCN⁻ ligand, linking two metal centers. mdpi.com This ambidentate character influences the dimensionality and topology of the resulting polymer. tandfonline.com
Reaction Conditions: Factors such as the metal-to-ligand ratio, pH, solvent, and the presence of specific counter-anions can significantly influence which structural form is thermodynamically or kinetically favored. mdpi.comnih.gov For example, in the self-assembly of cadmium(II) coordination polymers, HMTA and thiocyanate bridges link Cd(II) centers into 2D layers, which are then held together by hydrogen bonds to form a 3D supramolecular structure. nih.gov
The interplay of these factors allows for the programmed assembly of diverse architectures, from simple 1D chains to complex 2D grids and 3D frameworks with specific topologies and channel structures. researchgate.netnih.gov
Design Principles for Metal-Organic Frameworks Incorporating Thiocyanate and Methenamine Moieties
Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystallinity. nih.gov Designing MOFs that incorporate both methenamine and thiocyanate requires a deliberate application of crystal engineering and reticular chemistry principles.
Key design principles include:
Selection of Building Blocks: The choice of metal ions and organic linkers is fundamental. nih.govnih.gov For stable MOFs, the Hard and Soft Acids and Bases (HSAB) principle is a useful guide. rsc.orgresearchgate.net Stable frameworks often result from combining hard metal cations (e.g., Cr³⁺, Fe³⁺, Zr⁴⁺) with hard ligands (like carboxylates) or soft metal cations (e.g., Cu²⁺, Zn²⁺) with soft ligands (like azolates). rsc.orgresearchgate.net HMTA, with its nitrogen donors, and the thiocyanate ion are versatile and can be paired with a range of transition metals.
Control of Network Topology: The predictable geometry of the building blocks allows for the design of specific network topologies. HMTA's tetrahedral geometry makes it an ideal 4-connecting node. The linear or bent coordination of the bridging thiocyanate ligand can be used to control the spacing and dimensionality of the framework. By combining these with metal centers of a known coordination geometry (e.g., octahedral 6-connecting nodes), it is possible to target specific network structures, such as those with diamondoid or perovskite-like topologies. nih.gov
Functionalization and Post-Synthetic Modification: While HMTA and thiocyanate themselves provide the primary framework, the design can incorporate other functionalized ligands to impart specific properties. rsc.org Furthermore, the inherent porosity of MOFs allows for post-synthetic modification, where the internal surfaces of the pores can be altered after the framework has been assembled. rsc.org
The self-assembly of MOFs is driven by the formation of reversible coordination bonds, allowing for "error-checking" during crystallization, which often leads to highly ordered materials. nih.gov The strategic combination of the rigid, tetrahedral HMTA node with the flexible, ambidentate thiocyanate linker presents a rich platform for designing novel MOFs with tunable porosity and chemical properties.
Theoretical and Computational Chemistry Studies of Methenamine Thiocyanate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For methenamine (B1676377) thiocyanate (B1210189), DFT calculations provide a foundational understanding of its molecular and electronic characteristics.
DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in methenamine thiocyanate. The methenamine cation, also known as the hexamethylenetetrammonium ion, is characterized by a rigid cage-like structure of adamantane-like symmetry. Computational studies on protonated methenamine show that it largely retains the tetrahedral geometry of the parent methenamine molecule, with the proton attached to one of the nitrogen atoms. physchemres.orgnih.gov This protonation, however, induces slight distortions in the cage, affecting N-C bond lengths and C-N-C bond angles. For instance, the N-C bonds involving the protonated nitrogen atom are slightly elongated compared to the others. nih.gov
The thiocyanate anion (SCN⁻) is a linear species. DFT studies on the electronic structure of the thiocyanate anion have investigated its bonding and charge distribution. alnoor.edu.iqresearchgate.net The negative charge is not localized on a single atom but is distributed across the anion, with significant density on the terminal nitrogen and sulfur atoms. researchgate.net This delocalization is crucial for its coordination and interaction behavior.
When forming the ionic compound this compound, the primary interaction is electrostatic between the methenamine cation and the thiocyanate anion. DFT can model this ion pair, predicting the most stable orientation of the anion relative to the cation, which is governed by maximizing electrostatic attraction and hydrogen bonding between the proton on the methenamine cation and the electron-rich ends (N or S) of the thiocyanate anion.
Table 1: Predicted Geometric Parameters for Protonated Methenamine from DFT Calculations (Note: These are representative values from studies on protonated methenamine and may vary slightly depending on the computational method and basis set used.)
| Parameter | Value |
| N-C Bond Length (unprotonated N) | ~1.46 Å |
| N-C Bond Length (protonated N) | ~1.48 Å |
| C-N-C Angle | ~107-109° |
| C-H Bond Length | ~1.09 Å |
DFT calculations can predict the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra of the compound. The calculated spectrum for the methenamine cation would show characteristic peaks for C-H stretching, CH₂ scissoring, and cage deformation modes. Studies on methenamine and its derivatives have assigned these vibrational modes. mdpi.com The thiocyanate anion has characteristic vibrational modes, most notably the strong C≡N stretching frequency, which is sensitive to its chemical environment and coordination. nih.gov In this compound, the interaction with the cation would be expected to cause a shift in this frequency compared to the free anion.
Electronic spectra, corresponding to transitions between electronic energy levels, can also be computed. The lowest energy electronic transitions for the methenamine cation are typically high-energy σ → σ* or n → σ* transitions due to the absence of π-conjugation. The thiocyanate anion has π → π* transitions that occur at higher energies. The calculated electronic spectrum for the combined salt would be a superposition of the transitions for the individual ions, potentially with slight shifts due to their interaction.
Table 2: Characteristic Vibrational Frequencies for Methenamine and Thiocyanate Moieties (Note: These are general ranges and the exact values for this compound would require specific calculations.)
| Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Methenamine | C-H Stretch | 2850 - 3000 |
| Methenamine | CH₂ Scissor | 1450 - 1470 |
| Methenamine | C-N Stretch | 1000 - 1250 |
| Thiocyanate | C≡N Stretch | 2050 - 2170 |
| Thiocyanate | C-S Stretch | 700 - 800 |
DFT, through population analysis methods like Natural Bond Orbital (NBO), can provide a detailed picture of the bonding and charge distribution. In the methenamine cation, the positive charge is not solely on the protonated nitrogen but is delocalized over the entire cage structure, particularly on the hydrogen atoms.
For the thiocyanate anion, NBO analysis confirms the resonance structures, showing significant π-bonding character in both the C-N and C-S bonds. researchgate.net The negative charge is predominantly shared between the nitrogen and sulfur atoms, making both potential sites for interaction with the cation. researchgate.net The interaction in this compound is primarily ionic, but DFT can also reveal the extent of charge transfer and polarization that occurs between the cation and anion.
Quantum Chemical Descriptors and Interaction Analysis
To gain deeper insight into the nature of the chemical bonds and weaker interactions that stabilize the compound, more advanced computational techniques are employed.
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is used to analyze the electron density topology to characterize chemical bonds and non-covalent interactions. researchgate.net In this compound, AIM analysis would be applied to the interaction between the protonated methenamine cation and the thiocyanate anion. A bond critical point (BCP) between the acidic proton of the cation and the nitrogen or sulfur atom of the anion would be expected, indicative of a hydrogen bond. The properties of the electron density at this BCP, such as its magnitude (ρ) and the Laplacian of the electron density (∇²ρ), would characterize the strength and nature of this interaction. A positive value of ∇²ρ is characteristic of a closed-shell interaction, typical for ionic bonds and strong hydrogen bonds.
Non-Covalent Interaction (NCI) analysis is a visualization technique that highlights regions of space involved in non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. acs.orgrsc.org An NCI plot for this compound would visually confirm the hydrogen bonding between the cation and anion. It would appear as a distinct surface between the hydrogen donor (from the -NH⁺ group of the cation) and the acceptor (N or S atom of the thiocyanate). The color of this surface indicates the strength of the interaction, with blue typically representing strong attractive interactions (like hydrogen bonds), green indicating weak van der Waals interactions, and red indicating repulsive steric clashes. Such plots would also reveal weaker C-H···N or C-H···S interactions that may further stabilize the crystal lattice of the compound. Studies on other thiocyanate-containing systems have successfully used NCI plots to visualize and understand these types of interactions. acs.orgrsc.org
Molecular Electrostatic Potential (MEP) Surface Calculations
No published studies containing Molecular Electrostatic Potential (MEP) surface calculations for this compound were found. Such a study would be valuable for understanding the molecule's reactive sites, particularly for electrophilic and nucleophilic attacks, and for predicting its intermolecular interactions. The MEP would visualize the charge distribution and highlight the electrostatic potential on the molecule's surface, with the expected negative potential around the thiocyanate's sulfur and nitrogen atoms and positive potential near the hydrogen atoms of the methenamine cation.
HOMO-LUMO Analysis and Orbital Interactions
A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis of this compound is not available in the current body of scientific literature. This type of analysis is crucial for understanding the compound's electronic properties, chemical reactivity, and kinetic stability. The energy gap between the HOMO and LUMO would provide insights into its charge transfer characteristics and its potential as an electronic material. Orbital interaction analysis would further elucidate the nature of the bonding between the methenamine cation and the thiocyanate anion.
Computational Modeling of Reactivity and Mechanisms
Simulation of Reaction Pathways and Transition States
There are no documented computational simulations of the reaction pathways and transition states for this compound. Such simulations would be instrumental in predicting its decomposition products, understanding its synthesis mechanisms, and exploring its potential reactivity with other chemical species. For instance, modeling its hydrolysis could provide insights into the release of formaldehyde (B43269), a known property of methenamine in acidic conditions.
Evaluation of Binding Energies and Stability in Complexes
While computational studies have been performed on coordination complexes containing both hexamethylenetetramine and thiocyanate as ligands bound to a central metal ion, there is no research available that evaluates the binding energy and stability of the simple this compound salt itself. Such calculations would quantify the strength of the ionic interaction between the methenamine cation and the thiocyanate anion and could predict the stability of the compound in various environments.
Molecular Dynamics (MD) Simulations Applied to Supramolecular Assemblies
No molecular dynamics (MD) simulations specifically applied to the supramolecular assemblies of this compound have been reported. MD simulations would be a powerful tool to study the bulk properties of the material, including its crystal packing, solvation effects, and the dynamics of its supramolecular structures. These simulations could also shed light on its behavior in solution and its interactions with biological systems or material interfaces.
Chemical Reactivity and Reaction Mechanisms of Methenamine Thiocyanate
Hydrolysis and Decomposition Pathways of the Methenamine (B1676377) Moiety
The stability of the methenamine (hexamethylenetetramine) cation is highly dependent on the pH of its environment. In neutral or alkaline solutions, it is relatively stable. However, in acidic conditions, it undergoes hydrolysis, decomposing into formaldehyde (B43269) and ammonia (B1221849). nih.govresearchgate.net This reaction is the basis for the use of methenamine salts as urinary tract antiseptics, where the acidic environment of the urine facilitates the release of the bactericidal agent, formaldehyde. nih.govpatsnap.com
C₆H₁₂N₄ + 6 H₂O + 4 H⁺ → 6 CH₂O + 4 NH₄⁺
In this reaction, one molecule of methenamine reacts with water in an acidic medium to produce six molecules of formaldehyde and four ammonium (B1175870) ions. nih.gov Formaldehyde is a potent, non-specific antimicrobial agent that works by denaturing bacterial proteins and nucleic acids. researchgate.netpatsnap.com The release of formaldehyde is localized to the acidic environment, which minimizes systemic toxicity. patsnap.com
The mechanism involves a series of steps where the C-N bonds are sequentially broken. While the detailed intermediates are complex, the fundamental process involves the reversible formation of iminium ions, which are then hydrolyzed to an amine and a carbonyl compound (in this case, formaldehyde). This is essentially the reverse of the reaction that forms methenamine from formaldehyde and ammonia.
The rate of methenamine hydrolysis is critically dependent on pH. The reaction is significantly faster in more acidic environments. nih.govnih.gov Studies have shown that the conversion of methenamine to formaldehyde follows apparent first-order kinetics and is pH-dependent. nih.gov For instance, the half-life of methenamine decreases dramatically as the pH drops. At a pH of 6.5, the half-life can be as long as 400 hours, whereas at a pH of 5.0, it shortens to approximately 20 hours. nih.gov Another study conducted at 37.5°C found that the reaction half-life decreased from 13.8 hours at pH 5.8 to just 1.6 hours at pH 2.0. nih.govcapes.gov.br Effective bactericidal concentrations of formaldehyde (e.g., >25 µg/ml) are more readily achieved at a urine pH of 5.85 or lower. capes.gov.br
Temperature also influences the rate of hydrolysis, following the Arrhenius relationship. nih.govcapes.gov.br The activation energy for the decomposition has been calculated to be different at varying pH levels, suggesting a complex dependency on proton concentration. For example, at pH 2.0, the activation energy was found to be 23.5 kcal/mole, while at pH 5.1, it was 12.0 kcal/mole. nih.govcapes.gov.br
| pH | Half-Life (hours) | Temperature (°C) | Reference |
|---|---|---|---|
| 2.0 | 1.6 | 37.5 | nih.govcapes.gov.br |
| 5.0 | ~20 | 37 | nih.gov |
| 5.8 | 13.8 | 37.5 | nih.govcapes.gov.br |
| 6.5 | ~400 | 37 | nih.gov |
Redox Chemistry of the Thiocyanate (B1210189) Moiety
The thiocyanate ion (SCN⁻) is a pseudohalide and exhibits rich redox chemistry. wikipedia.org It can be oxidized by various agents and can also act as a reductant, particularly in transformations involving metal ions.
Thiocyanate can be oxidized by a range of strong oxidizing agents. The products of these reactions depend on the oxidant used and the reaction conditions, such as pH. wikipedia.orgresearchgate.net
Oxidation by Halogens: Aqueous chlorine, for example, oxidizes SCN⁻ in acidic media. This reaction proceeds through transient intermediates like thiocyanogen (B1223195) ((SCN)₂) and the trithiocyanate ion ((SCN)₃⁻). nih.gov The hydrolysis of thiocyanogen can lead to the formation of hypothiocyanous acid (HOSCN). nih.gov
Oxidation by Peroxides: Hydrogen peroxide and peroxomonosulfate are also capable of oxidizing thiocyanate. researchgate.netacs.orgnih.gov The oxidation by peroxomonosulfate has been shown to be a multi-step process where hypothiocyanite (B1210458) (OSCN⁻) is formed as an intermediate, which is then further oxidized. nih.gov The ultimate oxidation products are typically sulfate (B86663) (SO₄²⁻) and cyanate (B1221674) (OCN⁻) or cyanide (CN⁻), depending on the pH. researchgate.net
Oxidation by Other Oxyanions: Iodate (IO₃⁻) oxidizes thiocyanate in acidic solutions in a complex reaction that can involve the transient formation of iodine. researchgate.net The initial step is proposed to be the formation of HOSCN and iodous acid (HIO₂). researchgate.net
The oxidation of thiocyanate is a key reaction in biological systems as well, where enzymes like lactoperoxidase catalyze its oxidation by hydrogen peroxide to produce antimicrobial hypothiocyanite. nih.gov
The thiocyanate ion can act as a reducing agent, causing the transformation of metal ions from a higher to a lower oxidation state.
Reaction with Iron(VI) and Iron(V): Thiocyanate is oxidized by the high-valent iron species ferrate(VI) (Fe(VI)) and ferrate(V) (Fe(V)). In these reactions, thiocyanate acts as the reductant, and the iron species are reduced. The stoichiometry for the reaction with Fe(VI) has been determined as: 4HFeO₄⁻ + SCN⁻ + 5H₂O → 4Fe(OH)₃ + SO₄²⁻ + CNO⁻ + O₂ + 2OH⁻ nih.gov The rate of oxidation by Fe(V) is approximately three orders of magnitude faster than by Fe(VI). nih.gov
Complex Formation and Redox Properties: Thiocyanate readily forms complexes with many transition metals, such as iron(III) and cobalt(II). wikipedia.org The formation of the blood-red iron(III)-thiocyanate complex, [Fe(NCS)(H₂O)₅]²⁺, is a classic qualitative test for Fe³⁺ ions. wikipedia.org While this is primarily a complexation reaction, the coordination of thiocyanate to a metal center can influence the redox potential of the metal, facilitating electron transfer processes.
Thiocyanation Reactions Facilitated by Methenamine Thiocyanate or Related Thiocyanates
Thiocyanation is the process of introducing a thiocyanate (-SCN) functional group into an organic molecule. researchgate.netrsc.org Organic thiocyanates are valuable intermediates in synthesis, as they can be converted into various other sulfur-containing functional groups. wikipedia.orgnih.gov this compound, as a salt, can serve as a source of the nucleophilic thiocyanate ion for these reactions, similar to more commonly used salts like potassium, sodium, or ammonium thiocyanate. wikipedia.orgnih.gov
The thiocyanate ion is an ambident nucleophile, meaning it can attack via the sulfur atom to form a thiocyanate (R-SCN) or via the nitrogen atom to form an isothiocyanate (R-NCS). researchgate.net The outcome of the reaction often depends on the reaction conditions and the nature of the substrate.
Nucleophilic Substitution: A common method for synthesizing alkyl thiocyanates is the reaction of an alkyl halide with a thiocyanate salt in a polar solvent. wikipedia.orgyoutube.com The reaction generally proceeds via an Sₙ2 mechanism, where the thiocyanate ion displaces a leaving group (e.g., bromide, iodide). Attack by the "softer" sulfur atom is generally favored with primary and secondary alkyl halides, leading to the thiocyanate product. wikipedia.org R-X + SCN⁻ → R-SCN + X⁻ (where X = Cl, Br, I)
Electrophilic Thiocyanation: Aromatic and other electron-rich compounds can undergo electrophilic thiocyanation. This often requires the in-situ generation of an electrophilic thiocyanating agent, such as thiocyanogen, ((SCN)₂), which can be formed by the oxidation of a thiocyanate salt. nih.gov For example, anilines and phenols can be thiocyanated using a combination of ammonium thiocyanate and an oxidizing agent like ammonium persulfate. nih.gov
Radical Thiocyanation: Thiocyanate radicals (•SCN), generated from the oxidation of the thiocyanate ion, can add to alkenes and alkynes, initiating a pathway to various functionalized products. researchgate.netnih.gov
| Reaction Type | Substrate | Thiocyanate Source | General Product |
|---|---|---|---|
| Nucleophilic Substitution (Sₙ2) | Alkyl Halide (e.g., Isopropyl Bromide) | Sodium Thiocyanate | Alkyl Thiocyanate (e.g., Isopropyl Thiocyanate) |
| Electrophilic Aromatic Substitution | Aniline | Ammonium Thiocyanate / (NH₄)₂S₂O₈ | Aryl Thiocyanate |
| Radical Addition | Alkene | Ammonium Thiocyanate / Photocatalyst | α-Thiocyanato Ketone |
Mechanism of SCN Group Introduction into Organic Molecules
This compound serves as a source for the thiocyanate nucleophile, enabling the introduction of the SCN group into organic substrates through several established mechanisms. The choice of mechanism is often dictated by the nature of the substrate and the reaction conditions.
Nucleophilic Substitution: The most common method for forming organic thiocyanates is through the nucleophilic substitution reaction between an alkyl halide and a thiocyanate salt. wikipedia.org In this SN2 reaction, the thiocyanate ion displaces a leaving group (e.g., halide or tosylate) on the organic substrate. A primary complication in this route is the ambident nature of the thiocyanate nucleophile, which can attack via the sulfur atom to yield the desired thiocyanate (R-SCN) or via the nitrogen atom to form an isothiocyanate isomer (R-NCS). wikipedia.org Substrates that favor SN1-type reactions, such as benzyl (B1604629) halides, tend to produce more of the isothiocyanate product. wikipedia.org
Electrophilic Thiocyanation: Aromatic and other electron-rich compounds can be thiocyanated using an electrophilic approach. This typically involves the in-situ generation of an electrophilic thiocyanating agent, such as thiocyanogen ((SCN)₂) or a related species. wikipedia.org Reagent systems combining a thiocyanate source, like ammonium thiocyanate, with an oxidant or a Lewis acid can effectively achieve this transformation on activated arenes. organic-chemistry.orgnih.gov For instance, the combination of bromodimethylsulfonium bromide (BDMS) and ammonium thiocyanate has been used for the efficient thiocyanation of various aromatic compounds. organic-chemistry.org
Radical Pathways: The thiocyanate group can also be introduced via radical mechanisms. For example, the oxidation of a thiocyanate salt can produce the thiocyanate radical (•SCN). This radical can then add to nucleophilic olefins to yield dithiocyanate derivatives or participate in other radical cascade reactions. organic-chemistry.org Iron(III) chloride has been shown to effectively oxidize potassium thiocyanate to the corresponding radical for subsequent addition to alkenes. organic-chemistry.org
| Reaction Type | Substrate Example | Reagent(s) | Product Type | Citation |
| Nucleophilic Substitution | Isopropyl bromide | Sodium thiocyanate in ethanol (B145695) | Isopropyl thiocyanate | wikipedia.org |
| Electrophilic Aromatic Thiocyanation | Activated Arenes | BDMS, Ammonium thiocyanate | Aryl thiocyanate | organic-chemistry.org |
| Radical Addition | Nucleophilic Olefins | Ferric chloride, Potassium thiocyanate | Dithiocyanate derivative | organic-chemistry.org |
| C-H Functionalization | Anilines, Phenols | Ammonium persulfate, Ammonium thiocyanate | Aryl thiocyanate | nih.gov |
Catalytic Roles in Organic Transformations
The thiocyanate ion, either alone or as part of a metal complex, can play a significant catalytic role in various organic reactions.
The thiocyanate ion can accelerate certain oxidation reactions. For example, it has a catalytic effect on the oxidation of Methylene (B1212753) Blue by bromate (B103136) in an acidic solution, a principle that has been used for the kinetic determination of trace amounts of thiocyanate. nih.gov In biological systems and related biomimetic models, peroxidases can catalyze the oxidation of thiocyanate by hydrogen peroxide to produce hypothiocyanous acid (HOSCN), a potent antimicrobial agent. nih.govnih.gov This process highlights the role of thiocyanate in redox catalysis.
Furthermore, thiocyanate is a crucial ligand in coordination chemistry, where it can modify the reactivity of metal centers in catalytic processes. Metal-thiocyanate complexes are studied for their catalytic abilities. researchgate.net The binding of the thiocyanate ligand to a metal can influence the metal's electronic properties and coordination geometry, thereby tuning its catalytic activity for specific organic transformations.
| Catalytic System | Transformation | Role of Thiocyanate | Citation(s) |
| Thiocyanate/Bromate | Oxidation of Methylene Blue | Redox catalyst | nih.gov |
| Peroxidase/H₂O₂/Thiocyanate | Oxidation of substrates | Substrate in a catalytic cycle to form HOSCN | nih.govnih.gov |
| Metal-Thiocyanate Complexes | Various organic reactions | Ligand modifying the metal center's catalytic activity | researchgate.netresearchgate.net |
Polymerization and Supramolecular Self-Assembly Mechanisms
The thiocyanate component of this compound is instrumental in both polymerization processes and the construction of intricate supramolecular architectures.
Polymerization: Concentrated aqueous solutions of certain thiocyanate salts, such as calcium thiocyanate, act as powerful hydrotropic solvents capable of dissolving polymers and monomers like acrylonitrile (B1666552) and methyl methacrylate. google.com This property allows them to serve as media for polymerization reactions. google.com Beyond its role as a solvent, the thiocyanate ion can also be a key component of redox initiation systems for free radical polymerization. A well-studied example is the manganese(III) pyrophosphate-potassium thiocyanate redox system, which initiates the aqueous polymerization of methyl methacrylate. In this system, a complex forms between Mn(III) and the thiocyanate ion, which then decomposes to generate the initiating radicals.
Supramolecular Self-Assembly: The thiocyanate ion is a highly effective and versatile building block in supramolecular chemistry and the design of coordination polymers. sfu.ca Its ability to act as a bridging ligand, connecting two or more metal centers, is central to its utility. The SCN⁻ ligand exhibits various coordination modes, including terminal N-coordination (isothiocyanato), terminal S-coordination (thiocyanato), and, most importantly for self-assembly, bridging modes like μ-1,3-N,S and μ-1,1-S. mdpi.comresearchgate.net
This bridging capability allows for the construction of extended networks with diverse dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) sheets and three-dimensional (3D) frameworks. sfu.camdpi.comrsc.org For example, silver(I) coordination polymers have been synthesized where thiocyanate anions link the metal centers, with the final dimensionality (1D vs. 2D) being controlled by the specific bridging mode of the SCN⁻ group. mdpi.com The stability and structure of these self-assembled architectures are further influenced by weaker intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. mdpi.comrsc.org
| System | Phenomenon | Mechanism/Role of Thiocyanate | Citation(s) |
| Calcium Thiocyanate Solution | Polymerization Medium | Hydrotropic solvent for monomers/polymers | google.com |
| Mn(III)/KSCN Redox Pair | Polymerization Initiation | Forms a complex that generates initiating radicals | |
| Ag(I) / Thiocyanate | Supramolecular Assembly | Acts as a μ-1,1,3 bridging ligand to form 2D coordination polymers | mdpi.com |
| Co(II)/Ni(II) / Thiocyanate | Supramolecular Assembly | Forms cis-NCS ligands that participate in N-H···S hydrogen bonding to create 2D structures | rsc.org |
Applications in Chemical Science and Engineering Non Medical Focus
Synthetic Intermediates in Organic Chemistry
Methenamine (B1676377) thiocyanate (B1210189) serves as a valuable precursor in the synthesis of a variety of organic compounds, leveraging the reactivity of both the methenamine and thiocyanate moieties.
The thiocyanate group is a key component in the synthesis of certain classes of dyes, particularly those containing heterocyclic rings. While direct use of methenamine thiocyanate in large-scale dye production is not widely reported, its components can be involved in relevant synthetic pathways. For instance, the thiocyanate anion can be incorporated into aromatic structures, which are precursors to azo dyes and other colorants.
The methenamine component, under acidic conditions, can decompose to formaldehyde (B43269) and ammonia (B1221849). nih.govresearchgate.netnih.gov Formaldehyde is a crucial one-carbon building block in the synthesis of various specialty chemicals and resin systems. For example, it is used in the production of phenolic resins and urea-formaldehyde resins, which have widespread industrial applications.
The following table outlines potential reactions where this compound could serve as a reagent:
| Reactant | Reagent System | Product Type | Potential Application |
| Aryl Diazonium Salt | This compound | Aryl Thiocyanate | Intermediate for Dyes |
| Phenol | This compound (acidic) | Phenolic Resin | Adhesives, Coatings |
| Urea | This compound (acidic) | Urea-Formaldehyde Resin | Wood Adhesives |
This compound can act as a source of the thiocyanate nucleophile for the synthesis of various organic thiocyanates. The thiocyanate ion is an ambident nucleophile, meaning it can attack electrophiles via either the sulfur or the nitrogen atom, leading to thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. The outcome of the reaction is often influenced by factors such as the solvent, temperature, and the nature of the electrophile.
Organic thiocyanates are versatile intermediates that can be converted into a range of other sulfur-containing functional groups, making them valuable in synthetic chemistry. fiveable.meorganic-chemistry.org For example, they can be reduced to thiols, hydrolyzed to thiocarbamates, or used in the synthesis of heterocyclic compounds like thiazoles.
A notable reaction is the nucleophilic substitution of alkyl or aryl halides. fiveable.metandfonline.com this compound could potentially be used in these reactions to introduce the thiocyanate group into an organic molecule.
Table of Representative Nucleophilic Substitution Reactions:
| Substrate | Product | Reaction Conditions |
| Alkyl Halide (e.g., Bromobutane) | Alkyl Thiocyanate | Polar aprotic solvent |
| Aryl Halide (activated) | Aryl Thiocyanate | Phase-transfer catalysis |
Material Science and Advanced Functional Materials
The unique properties of both methenamine and thiocyanate make their salt a promising candidate for the development of advanced materials with tailored functionalities.
In the synthesis of inorganic nanoparticles, the choice of precursors and capping agents is crucial in controlling the size, shape, and stability of the resulting nanomaterials. semanticscholar.org The thiocyanate anion has been demonstrated to act as an effective capping agent for various semiconductor and metallic nanoparticles. nih.govresearchgate.netpsu.edu It can bind to the surface of nanoparticles, preventing their aggregation and controlling their growth. This compound could serve as a source of thiocyanate ions for this purpose.
Furthermore, both methenamine and thiocyanate can act as ligands in the formation of metal-organic frameworks (MOFs) or coordination polymers, which can then be used as templates or precursors for the synthesis of metal oxide or metal sulfide (B99878) nanoparticles with controlled morphologies.
The use of this compound as a single-source precursor could simplify the synthesis of such luminescent coordination polymers. The resulting materials could have applications in areas such as solid-state lighting, sensors, and displays.
Examples of Luminescent Metal-Thiocyanate-Amine Complexes:
| Metal Ion | Amine Ligand | Emission Color |
| Copper(I) | Tris(2-pyridyl)phosphine | Green |
| Cadmium(II) | Methenamine | (Not specified) nih.gov |
| Europium(III) | Various N-donors | Red |
The thiocyanate anion can be selectively recognized by various chemical receptors, making it a target for the development of chemical sensors. nico2000.netmdpi.com Ion-selective electrodes (ISEs) and optical sensors for thiocyanate have been developed based on different recognition principles. nico2000.netmdpi.com While this compound itself is not the sensor, its constituent thiocyanate anion is the analyte of interest in various biological and environmental samples.
On the other hand, the methenamine moiety could be incorporated into the structure of a receptor molecule designed for anion recognition. The cage-like structure of methenamine can be functionalized to create a pre-organized cavity that can bind specific anions through hydrogen bonding or other non-covalent interactions. The development of synthetic receptors for anions is a growing area of supramolecular chemistry with applications in sensing, catalysis, and transport.
Analytical Chemistry and Chemical Reagents
Methenamine is a critical reagent in histochemistry, most notably in the Gomori Methenamine Silver (GMS) stain and the Periodic acid-Schiff-methenamine silver (PASM) or Jones stain. biognost.comrochester.edu These methods are widely used in pathology to visualize specific carbohydrate-rich structures, such as fungal cell walls, basement membranes, and certain pathogens. biognost.comrochester.edu
The chemical basis of the stain involves a two-step process:
Oxidation: The tissue section is first treated with an oxidizing agent, typically periodic acid. This step oxidizes 1,2-glycols and other carbohydrate moieties within the target structures to form aldehydes. biognost.com
Reduction of Silver: The section is then incubated in a heated working solution of silver-methenamine-borate. In this solution, methenamine and silver nitrate (B79036) form a silver-methenamine complex. The aldehydes generated in the first step reduce the silver ions within this complex to visible, black, metallic silver. This deposition of metallic silver precisely outlines the target structures. biognost.com
The working solution is freshly prepared by dissolving a methenamine borate tablet or mixing methenamine and borax solutions with a silver nitrate solution. sigmaaldrich.comusask.ca The temperature and incubation time are critical parameters that must be controlled to ensure specific staining without excessive background deposition. sigmaaldrich.comgoogle.com Following silver impregnation, a toning step with gold chloride may be used to enhance the staining intensity and reduce background color before the section is treated with sodium thiosulfate to remove unreacted silver. biognost.com
Methenamine is a key ingredient in Clarke's solution, a standard reagent used in corrosion studies for the chemical cleaning of iron and steel samples. acs.orgresearchgate.net The primary purpose of Clarke's solution is to remove corrosion products (e.g., rust) from a metal coupon without significantly attacking the underlying base metal. researchgate.net This allows for the accurate determination of mass loss due to corrosion.
The standard formulation for Clarke's solution consists of hydrochloric acid inhibited by methenamine. acs.orgnih.gov
Mechanism of Action: The hydrochloric acid component is highly effective at dissolving iron oxides and other corrosion products. However, it will also readily attack the metallic iron. Methenamine is added as an inhibitor; it adsorbs onto the freshly exposed, uncorroded metal surface, forming a protective layer that significantly slows the rate of acid attack on the base metal while allowing the acid to continue dissolving the corrosion products. acs.orgresearchgate.net Studies have shown that while some minimal attack on the base metal can occur even with the inhibitor, its presence is crucial for accurate mass loss measurements. researchgate.net
Table 2: Composition of Clarke's Solution for Corrosion Product Removal
| Component | Chemical Formula | Purpose |
|---|---|---|
| Hydrochloric Acid | HCl | Dissolves iron oxide and other corrosion products. |
| Methenamine | C₆H₁₂N₄ | Acts as an inhibitor to protect the underlying base metal from acid attack. acs.orgresearchgate.net |
The thiocyanate ion is a fundamental component of the naturally occurring lactoperoxidase system (LPOS), an effective antimicrobial system found in raw milk, saliva, and tears. frontiersin.orgnih.gov This system can be utilized in food preservation to extend the shelf-life of milk and other dairy products by inhibiting the growth of spoilage bacteria. fao.org
The LPOS relies on three essential components:
Lactoperoxidase (LPO): An enzyme naturally present in milk. nih.govfao.org
Hydrogen Peroxide (H₂O₂): Can be naturally present or added in small amounts.
Thiocyanate (SCN⁻): Naturally present in milk, though its concentration can vary. frontiersin.orgfda.gov
The antimicrobial action is not due to thiocyanate itself but to its oxidation product. The mechanism proceeds as follows: In the presence of hydrogen peroxide, the lactoperoxidase enzyme catalyzes the two-electron oxidation of the thiocyanate ion to produce hypothiocyanite (B1210458) (OSCN⁻) and hypothiocyanous acid (HOSCN). frontiersin.orgnih.gov
LPO Enzyme SCN⁻ + H₂O₂ → OSCN⁻ + H₂O
Hypothiocyanite is a potent antimicrobial agent that exerts its effect by oxidizing the sulfhydryl (-SH) groups of essential enzymes in microbial cells. fda.gov This oxidation disrupts vital metabolic pathways, such as glycolysis, and damages the cell membrane, leading to a bacteriostatic (growth-inhibiting) or, in some cases, bactericidal (killing) effect on a wide range of microorganisms. fao.orgfda.gov
Environmental Chemistry Applications (Mechanistic Studies)
The environmental fate of this compound is determined by the individual transformation pathways of its constituent ions, methenamine and thiocyanate.
The thiocyanate ion (SCN⁻) is the more extensively studied component in environmental contexts. Its stability and transformation are highly dependent on the specific chemical and biological conditions of the environment.
Anaerobic Conditions: Under methanogenic (oxygen-free) conditions, thiocyanate has been shown to be stable. Studies have found that it does not readily degrade and has no adverse effect on the process of methanogenesis at concentrations up to 2.5 mM. fao.org
Aerobic/Microbial Transformation: In contrast, thiocyanate can be biodegraded by specific microbial consortia. nih.gov This transformation is an oxidative process. For example, bacteria of the genera Pseudomonas and Bacillus are capable of degrading thiocyanate. nih.gov The rate and efficiency of this biodegradation can be significantly affected by the presence of other chemicals. For instance, toxicants commonly found in industrial wastewater, such as phenols, cyanide, and high concentrations of ammonia, can inhibit the microbial oxidation of thiocyanate. nih.gov This indicates that for effective biological treatment of thiocyanate-containing wastewater, pre-treatment to remove these inhibitory substances may be necessary. nih.gov
The environmental fate of the methenamine cation is linked to its hydrolysis. In aqueous environments, methenamine can slowly hydrolyze, especially under acidic conditions, to form formaldehyde and ammonia. The rate of this hydrolysis is dependent on factors such as pH and temperature. The resulting products, formaldehyde and ammonia, have their own well-established environmental transformation pathways.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of Methenamine (B1676377) Thiocyanate (B1210189)
The current academic understanding of "methenamine thiocyanate" is primarily centered on a double salt with calcium thiocyanate, Ca(SCN)₂(C₆H₁₂N₄)₂·4H₂O, for which a synthesis was patented in 1936. google.com There is a significant lack of information regarding a simple 1:1 this compound salt. The chemical and physical properties of this compound are largely inferred from the well-documented characteristics of its constituent parts: the basic, cage-like methenamine molecule and the linear, ambidentate thiocyanate anion. Its reactivity is presumed to be dominated by the acid-catalyzed hydrolysis of methenamine to formaldehyde (B43269) and ammonia (B1221849). Potential non-medical applications, such as in corrosion inhibition and agriculture, are suggested by the known uses of methenamine and its other derivatives.
Identification of Research Gaps and Challenges
The most prominent research gap is the definitive synthesis, isolation, and characterization of a simple 1:1 this compound salt. The lack of crystallographic data, spectroscopic analysis (e.g., NMR, IR, Raman), and fundamental physical property measurements (e.g., melting point, solubility) for this compound presents a significant challenge to a deeper understanding of its nature. Furthermore, the specific reactivity and thermal stability of this compound have not been experimentally determined. While potential applications are hypothesized, there is no direct research on the efficacy of this compound as a corrosion inhibitor or in any other non-medical field.
Prospective Avenues for Advanced Study in Synthesis, Structure, Reactivity, and Non-Medical Applications
Future research should initially focus on the unambiguous synthesis and characterization of 1:1 this compound. This would involve a systematic study of reaction conditions to favor the formation of the simple salt over the double salt. Subsequent structural elucidation via single-crystal X-ray diffraction would be crucial to understanding its solid-state architecture.
In-depth studies on its reactivity, including detailed kinetic analysis of its hydrolysis under varying pH conditions and a thorough investigation of its thermal decomposition products, would provide valuable chemical insights.
Exploration of its non-medical applications is a promising area for advanced study. Specifically, its performance as a corrosion inhibitor for various metals and alloys in different corrosive media should be systematically evaluated and compared to existing inhibitors. Further investigation into its potential agricultural uses, building upon the preliminary studies with methenamine, could also yield valuable results.
Q & A
Basic Research Questions
Q. What established methods ensure the synthesis and purity validation of methenamine thiocyanate?
- Methodological Answer : Synthesis of this compound involves combining methenamine (hexamethylenetetramine) with thiocyanate salts under controlled pH and temperature. Purity can be verified via elemental analysis (C, H, N, S) and spectroscopic techniques (FT-IR for functional group identification). For thiocyanate quantification, ion chromatography or UV-Vis spectroscopy (using iron(III) thiocyanate complexes as a colorimetric probe) is recommended. Ensure reaction conditions avoid decomposition, as weakly hydrated anions like thiocyanate may induce salting-out effects under specific ionic strengths .
Q. How can FT-IR spectroscopy determine the bonding mode of thiocyanate in this compound complexes?
- Methodological Answer : FT-IR analysis distinguishes between thiocyanate’s ambidentate bonding modes (M-NCS vs. M-SCN). The C-N stretching frequency (~2050–2100 cm⁻¹) and C-S stretching (~750–850 cm⁻¹) vary depending on coordination. Compare spectra with reference compounds (e.g., KSCN for ionic SCN⁻ or [Co(NH₃)₅SCN]²⁺ for N-bonded thiocyanate). Quantitative comparison of spectral differences using software (e.g., ReactLab Equilibria) enhances accuracy in assigning bonding configurations .
Q. Which analytical techniques are optimal for quantifying thiocyanate in this compound solutions?
- Methodological Answer : Use ion-selective electrodes for direct thiocyanate measurement or derivatization with iron(III) nitrate to form the red-brown Fe(SCN)ⁿ⁺ complex, quantified via UV-Vis at 450–480 nm. Validate methods via spike-recovery tests (e.g., 95–105% recovery) and statistical analysis (ANOVA for inter-group variability; t-tests for method comparison). Internal standards (e.g., 2.2–5.4 mg/L thiocyanate) ensure precision .
Advanced Research Questions
Q. How do pH and ionic strength influence the stability and formaldehyde release kinetics of this compound?
- Methodological Answer : Methenamine derivatives hydrolyze to formaldehyde in acidic conditions (pH <6.0). Design pH-controlled experiments (e.g., buffered solutions at pH 4.0–6.0) to monitor formaldehyde release via HPLC or colorimetric assays (e.g., chromotropic acid method). Kinetic studies using stopped-flow techniques can resolve rapid equilibria, while Arrhenius plots assess temperature dependence. Note that high ionic strength may destabilize thiocyanate via Hofmeister effects .
Q. How can contradictions in Hofmeister effects for this compound systems be resolved experimentally?
- Methodological Answer : Contradictory salting-in/out effects arise from anion-specific interactions. Use differential scanning calorimetry (DSC) to study polymer-anion interactions (e.g., PNIPAM collapse temperatures) and quartz crystal microbalance (QCM) for interfacial partitioning. Combine data with computational models (e.g., Poisson-Boltzmann theory) to disentangle electrostatic stabilization from hydrophobic effects. Weakly hydrated anions like thiocyanate may exhibit dual roles depending on concentration .
Q. What statistical approaches address variability in thiocyanate recovery during this compound experiments?
- Methodological Answer : Apply ANOVA to identify significant differences between treatment groups (e.g., varying pH, temperature). Use Student-Newman-Keuls (SNK) post-hoc tests for pairwise comparisons. For recovery rate variability, calculate confidence intervals (e.g., 95% CI for 100% recovery in internal standards) and assess outliers via Grubbs’ test. Report mean recovery rates and standard deviations for transparency .
Q. How does kinetic instability affect equilibrium studies of this compound complexes, and what methodologies mitigate this?
- Methodological Answer : Kinetic instability in thiocyanate complexes (e.g., Fe(SCN)ⁿ⁺) requires rapid data acquisition. Stopped-flow spectroscopy coupled with global analysis (e.g., ReactLab Equilibria) captures initial absorbance spectra before decomposition. Use pseudo-first-order conditions (excess thiocyanate) to simplify rate calculations. Validate equilibrium constants via iterative fitting of absorbance vs. concentration profiles .
Data Contradictions and Resolution
- Efficacy in Biological Systems : While methenamine derivatives show UTI prophylaxis potential in non-renal-impaired patients, efficacy in abnormal renal tracts remains unproven . Address contradictions via subgroup analysis (e.g., stratify by urinary pH or catheterization status) and meta-regression to identify confounding variables.
- Analytical Variability : Discrepancies in thiocyanate recovery (e.g., 100% vs. 102%) may stem from matrix effects. Standardize protocols using certified reference materials and inter-laboratory validation .
Safety and Handling
- Precautions : this compound may irritate skin/eyes (H315, H319). Use PPE (gloves, goggles) and work in fume hoods. Avoid inhalation and ensure waste disposal complies with local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
